molecular formula C12H8BrN3 B493189 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine CAS No. 724743-59-3

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine

Cat. No.: B493189
CAS No.: 724743-59-3
M. Wt: 274.12g/mol
InChI Key: SRVMTZOOFHVUJN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromophenyl group attached to an imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

While the specific mechanism of action for 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is not mentioned in the retrieved papers, imidazo[1,2-a]pyrazines are known to act as versatile scaffolds in drug development, indicating their potential for interacting with various biological targets .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyrazine typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyrazine under acidic conditions, followed by cyclization. Various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations have been employed to construct this heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyrazine

Uniqueness

2-(4-Bromophenyl)imidazo[1,2-a]pyrazine is unique due to its specific bromophenyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMTZOOFHVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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